molecular formula C21H23BrN2O2 B2788248 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109067-88-9

3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2788248
CAS No.: 2109067-88-9
M. Wt: 415.331
InChI Key: DUJPCOWROZCZDY-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound featuring a bromophenyl group, a pyridin-4-yloxy group, and an azabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octan-8-yl)propan-1-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group Subsequent steps may include the formation of the azabicyclo[32

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromophenyl group to a more oxidized form.

  • Reduction: : Reducing the pyridin-4-yloxy group or other functional groups present.

  • Substitution: : Replacing the bromine atom in the bromophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromophenyl derivatives with higher oxidation states.

  • Reduction: : Reduced forms of the pyridin-4-yloxy group.

  • Substitution: : Various substituted bromophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biological research, it may serve as a probe or inhibitor in studying biological pathways and interactions.

Medicine

Industry

In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromophenyl)propionic acid

  • 3-(2-bromophenyl)acrylic acid

  • 2-bromophenol

Uniqueness

This compound is unique due to its complex structure, which includes the azabicyclo[321]octane ring and the pyridin-4-yloxy group

Biological Activity

The compound 3-(2-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22BrN3O\text{C}_{19}\text{H}_{22}\text{BrN}_{3}\text{O}

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. The presence of a bromophenyl moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Receptor Interactions

Preliminary studies have shown that the compound may act as a modulator of G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Specifically, it has been noted for potential activity at the cannabinoid receptor 1 (CB1), which is involved in appetite regulation and neuroprotection .

Biological Activity Data

Biological Activity Observed Effect Reference
CB1 Receptor ModulationPotential anti-obesity effects
Neuroprotective PropertiesReduction of neurotoxic effects
Antidepressant ActivitySimilarities to known antidepressants

Case Study 1: Anti-obesity Potential

A study evaluated the compound's effects on food intake and body weight in animal models. Results indicated a significant reduction in both parameters, suggesting that the compound may serve as a new lead for anti-obesity drug development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's ability to mitigate β-amyloid-induced neurotoxicity in neuronal cultures. The findings revealed that the compound effectively reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent .

Pharmacodynamics

The pharmacodynamics of this compound suggest it may exhibit dose-dependent effects on various biological systems. Its interaction with GPCRs could lead to downstream signaling events that modulate cellular functions such as neurotransmitter release and cellular survival pathways.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c22-20-4-2-1-3-15(20)5-8-21(25)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19H,5-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJPCOWROZCZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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